REACTION_CXSMILES
|
[C:1]1([CH3:25])[CH:6]=[CH:5][C:4]([S:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[CH:14]2[CH2:19][CH2:18][N:17](C(OCC)=O)[CH2:16][CH2:15]2)=[CH:3][CH:2]=1.[BrH:26].C(O)(=O)C>>[BrH:26].[C:1]1([CH3:25])[CH:2]=[CH:3][C:4]([S:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[CH:14]2[CH2:15][CH2:16][NH:17][CH2:18][CH2:19]2)=[CH:5][CH:6]=1 |f:3.4|
|
Name
|
ethyl 4-(2-(4-tolylsulfanyl)phenyl)-piperidin-1-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)SC1=C(C=CC=C1)C1CCN(CC1)C(=O)OCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
545 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for another hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled down to room temperature
|
Type
|
CUSTOM
|
Details
|
During the cooling the product crystallises out
|
Type
|
ADDITION
|
Details
|
After 1 hour at room temperature ethyl ether (800 mL) was added to the reaction mixture
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Type
|
WASH
|
Details
|
washed with ethyl ether
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 50° C. until constant weight
|
Name
|
|
Type
|
|
Smiles
|
Br.C1(=CC=C(C=C1)SC1=C(C=CC=C1)C1CCNCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |